4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorophenylhydrazine and propargyl chloride.
Cycloaddition Reaction: These starting materials undergo a cycloaddition reaction to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.
Chloromethylation: The resulting triazole is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4-position of the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common reagents include amines, thiols, and alcohols, resulting in the formation of corresponding substituted triazoles.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction of the triazole ring or the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of various reduced derivatives.
Scientific Research Applications
4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Materials Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: The compound is utilized in the synthesis of other complex organic molecules, serving as an intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The presence of the chloromethyl group enhances its reactivity, allowing it to form covalent bonds with target molecules, leading to irreversible inhibition.
Comparison with Similar Compounds
4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-(2,4-difluorophenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(bromomethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole: Similar structure but with a bromomethyl group, leading to different chemical properties and reactivity.
4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of a difluorophenyl group, affecting its biological activity and chemical behavior.
The uniqueness of this compound lies in the combination of the chloromethyl and difluorophenyl groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(chloromethyl)-1-(2,4-difluorophenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2N3/c10-4-7-5-15(14-13-7)9-2-1-6(11)3-8(9)12/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSGXZPCAZKLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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